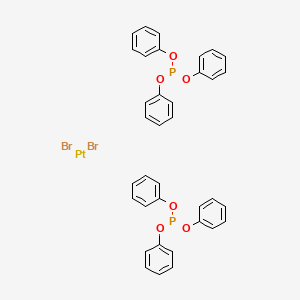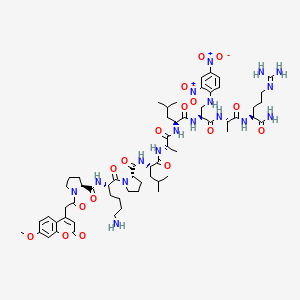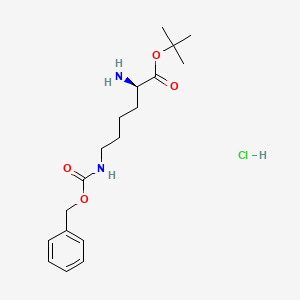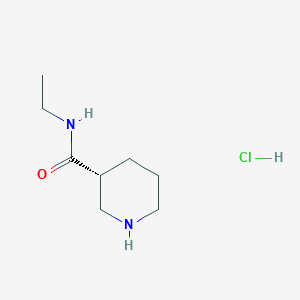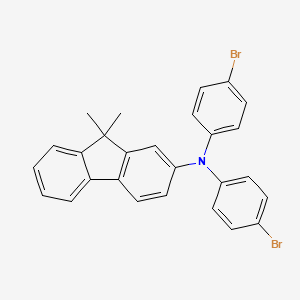
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromophenyl groups attached to a fluorenyl core, which is further substituted with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 9,9-dimethylfluoren-2-amine with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the molecule.
Aplicaciones Científicas De Investigación
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for studying biological systems.
Industry: The compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the nature of the substituents and the reaction conditions. This property makes it useful in various applications, such as in the design of organic semiconductors and photovoltaic materials .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(4-bromophenyl)benzidine: Similar in structure but lacks the dimethylfluorenyl core.
N,N-Bis(4-bromophenyl)-[1,1’4’,1’'-terphenyl]-4-amine: Contains a terphenyl core instead of a fluorenyl core.
Tris(4-bromophenyl)amine: Contains three bromophenyl groups attached to a single nitrogen atom.
Uniqueness
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to its combination of a fluorenyl core with dimethyl and bromophenyl substituents. This unique structure imparts specific electronic and photophysical properties, making it suitable for applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C27H21Br2N |
|---|---|
Peso molecular |
519.3 g/mol |
Nombre IUPAC |
N,N-bis(4-bromophenyl)-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C27H21Br2N/c1-27(2)25-6-4-3-5-23(25)24-16-15-22(17-26(24)27)30(20-11-7-18(28)8-12-20)21-13-9-19(29)10-14-21/h3-17H,1-2H3 |
Clave InChI |
LPEYKTAEIPDTND-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


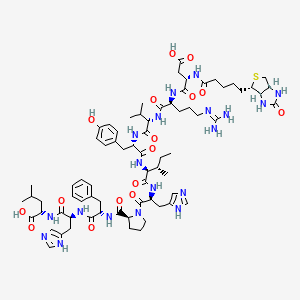
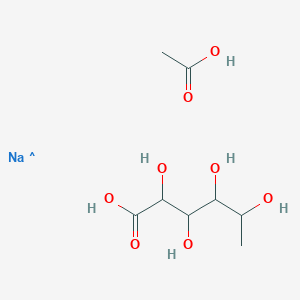

![1-[2-(Aminomethyl)-5-fluorophenyl]-4,5-dihydro-3-(methoxymethyl)-N-[5-(2-methyl-1H-imidazol-1-yl)-2-pyrimidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B1496211.png)
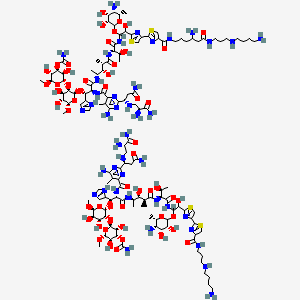
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496228.png)
